
Phycobilin
Übersicht
Beschreibung
(3E)-phycocyanobilin is a (2R)-phycocyanobilin. It is a conjugate acid of a (3E)-phycocyanobilin(2-).
Wissenschaftliche Forschungsanwendungen
Photosynthetische Forschung
Phycobiline sind für das Verständnis der Lichterntemmechanismen in photosynthetischen Organismen von entscheidender Bedeutung. Sie absorbieren bestimmte Wellenlängen des Lichts, die dann zur Photosynthese an Chlorophyll weitergeleitet werden. Diese Anwendung ist entscheidend für die Weiterentwicklung unseres Wissens über die Energieumwandlung in der Natur und die Verbesserung künstlicher Photosynthese-Systeme .
Biotechnologische Nutzung
In der Biotechnologie dienen Phycobiline aufgrund ihrer intensiven Färbung und spezifischen Absorptionseigenschaften als Fluoreszenzmarker. Sie werden in der Durchflusszytometrie, Fluoreszenzmikroskopie und als molekulare Sonden zur Untersuchung von Zell- und Gewebsstrukturen verwendet .
Medizinische Anwendungen
Phycobiline haben aufgrund ihrer entzündungshemmenden und antioxidativen Eigenschaften ein Potenzial in der Medizin gezeigt. Forschungen deuten darauf hin, dass sie zu therapeutischen Wirkstoffen für Krankheiten entwickelt werden könnten, die durch oxidativen Stress und Entzündungen verursacht werden .
Anwendungen in der Lebensmittelindustrie
Die leuchtenden Farben von Phycobilinen machen sie zu geeigneten natürlichen Farbstoffen in der Lebensmittelindustrie. Sie werden verwendet, um die visuelle Attraktivität verschiedener Lebensmittelprodukte zu verbessern, ohne die Gesundheitsrisiken, die mit synthetischen Farbstoffen verbunden sind .
Kosmetische Formulierung
In Kosmetika werden Phycobiline wegen ihrer antioxidativen Eigenschaften geschätzt und werden in Hautpflegeprodukten verwendet, um die Haut vor oxidativem Schaden zu schützen und die Hautgesundheit zu verbessern .
Umweltüberwachung
Phycobiline können zur Umweltüberwachung eingesetzt werden, um die Gesundheit von aquatischen Ökosystemen zu beurteilen. Ihr Vorhandensein und ihre Konzentration in Gewässern können auf das Vorkommen von Cyanobakterien und Rotalgen hinweisen, die wichtige Bestandteile des aquatischen Nahrungsnetzes sind .
Wirkmechanismus
Target of Action
Phycobilins, including phycocyanobilin, are a class of chromophores found in certain species of algae, including cyanobacteria and red algae . They are part of the phycobiliprotein complexes, which serve as auxiliary pigments, collecting light and transferring it to chlorophyll molecules . Phycobilins exhibit a physiological association with chlorophyll, the primary photosynthetic pigment in plants . They can also selectively target and visualize specific biomolecules within cellular structures through their conjugation with proteins, peptides, and nucleic acids .
Mode of Action
Phycobilins absorb light within a particular region of the visible spectrum, enabling living organisms to harness a broad range of light energy for the process of photosynthesis . Inside the cell, phycobilisomes, which contain phycobilins, are organized to maximize light absorption . They are composed of a linear tetrapyrrole chromophore explicitly linked to the protein complexes .
Biochemical Pathways
Phycobilins play a crucial role in the photosynthesis process. They are involved in light harvesting and transfer the absorbed light energy to chlorophyll molecules . The biosynthesis of phycobilins in cyanobacteria involves a vast array of tetrapyrroles like hemes, chlorophylls, and siroheme . δ-Aminolevulinic acid (ALA) is the precursor of all tetrapyrroles in cyanobacteria .
Pharmacokinetics
Phycobilin compounds can be directly administered orally as phycobiliproteins (a complex of phycobilins and protein). For instance, when phycocyanin is administered orally to humans, it can be digested and free phycocyanobilin released in the gastrointestinal tract .
Result of Action
Phycobilins have shown promising results in inducing apoptosis in cancer cells and impeding carcinogenesis . The antiviral properties of phycobilins are currently under investigation . They have also been found to interact with key active-site amino acid residues of SARS-CoV-2 M pro .
Action Environment
The possession of phycobilins confers a competitive edge to these organisms in habitats with low light intensity, such as those found in deep water or shaded areas . This compound stability and preservation of bioactivity can be achieved by introducing an oxygen-free or hypoxic environment . Prevention of photooxidation of this compound can be achieved by using light-blocking agents or by keeping the material in a light-free environment .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Phycocyanobilin participates in several biochemical reactions, primarily as a chromophore in phycobiliproteins. It is covalently linked to these proteins via a thioether bond, allowing it to act as the terminal acceptor of energy during photosynthesis . Phycocyanobilin interacts with enzymes such as heme oxygenase and phycocyanobilin:ferredoxin oxidoreductase, which are involved in its biosynthesis from heme . Additionally, phycocyanobilin can bind to human serum albumin, enhancing its thermal stability and protecting it from proteolytic degradation .
Cellular Effects
Phycocyanobilin exerts various effects on different cell types and cellular processes. It has been shown to protect isolated rat brain mitochondria and inactivate microglia, astrocytes, and neuronal apoptosis mediators, which are involved in the pathogenic cascade of neurodegenerative diseases . Phycocyanobilin also influences cell signaling pathways by scavenging reactive oxygen and nitrogen species, counteracting lipid peroxidation, and inhibiting enzymes such as NADPH oxidase and COX-2 . These actions contribute to its antioxidant, anti-inflammatory, and immunomodulatory effects.
Molecular Mechanism
At the molecular level, phycocyanobilin exerts its effects through various mechanisms. It binds to human serum albumin, increasing its thermal stability and preventing proteolytic degradation . Phycocyanobilin also undergoes cis-trans isomerization in response to solvent characteristics, which can influence its interactions with other biomolecules . Additionally, phycocyanobilin inhibits NADPH oxidase activity and acts as an agonist for the aryl hydrocarbon receptor, promoting the transcription of genes involved in antioxidant and anti-inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phycocyanobilin can change over time. Studies have shown that phycocyanobilin is relatively stable and can maintain its antioxidant and anti-inflammatory properties over extended periods . Its stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other biomolecules . Long-term studies have demonstrated that phycocyanobilin can provide sustained protection against oxidative stress and inflammation in various in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of phycocyanobilin vary with different dosages in animal models. At lower doses, phycocyanobilin has been shown to exert protective effects against oxidative stress and inflammation without causing significant adverse effects . At higher doses, phycocyanobilin may exhibit toxic effects, including potential damage to liver and kidney function . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Phycocyanobilin is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The biosynthesis of phycocyanobilin begins with heme, which is converted to biliverdin IXα by heme oxygenase. Biliverdin IXα is then reduced to phycocyanobilin by phycocyanobilin:ferredoxin oxidoreductase . Phycocyanobilin can also influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in oxidative stress and inflammation .
Transport and Distribution
Phycocyanobilin is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. In cyanobacteria, phycocyanobilin is covalently attached to phycobiliproteins, which facilitate its transport to the light-harvesting complexes . In heterologous expression systems, such as Escherichia coli, the distribution and transport of phycocyanobilin can be influenced by the presence of signal peptides and fusion proteins .
Subcellular Localization
Phycocyanobilin is localized within specific subcellular compartments, depending on its role and interactions with other biomolecules. In cyanobacteria, phycocyanobilin is primarily found in the phycobilisomes, where it participates in light-harvesting and energy transfer processes . In mammalian cells, phycocyanobilin can be synthesized in the mitochondria and other organelles, where it can influence cellular signaling and metabolic pathways .
Eigenschaften
| { "Design of the Synthesis Pathway": "Phycocyanobilin can be synthesized through a multistep process starting from phycocyanin, a blue pigment found in cyanobacteria and algae. The process involves enzymatic and chemical reactions to convert phycocyanin to phycocyanobilin.", "Starting Materials": [ "Phycocyanin", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium borohydride", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "1. Phycocyanin is extracted from cyanobacteria or algae.", "2. Phycocyanin is treated with hydrogen peroxide and sodium hydroxide to remove the protein component and release phycocyanobilin.", "3. The resulting solution is acidified with hydrochloric acid to precipitate phycocyanobilin.", "4. The precipitate is washed with water and methanol to remove impurities.", "5. The purified phycocyanobilin is dissolved in acetic acid.", "6. Sodium borohydride is added to the solution to reduce the double bond in the pyrrole ring of phycocyanobilin.", "7. The reaction mixture is stirred at room temperature for several hours.", "8. The solution is then neutralized with sodium hydroxide and extracted with ethanol.", "9. The ethanol extract is evaporated to obtain crude phycocyanobilin.", "10. The crude product is purified by column chromatography to obtain pure phycocyanobilin." ] } | |
CAS-Nummer |
20298-86-6 |
Molekularformel |
C33H38N4O6 |
Molekulargewicht |
586.7 g/mol |
IUPAC-Name |
3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-[(3E)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7,13-15,19,34-35H,8-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7+,24-13-,27-14+,28-15+ |
InChI-Schlüssel |
NNMALANKTSRILL-DRWXSXBLSA-N |
Isomerische SMILES |
CCC1=C(C(=NC1=O)/C=C\2/C(=C(/C(=C\C3=C(C(=C(N3)/C=C/4\C(=C\C)\C(C(=O)N4)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C |
SMILES |
CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |
Kanonische SMILES |
CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |
Piktogramme |
Irritant |
Synonyme |
21H-biline-8,12-dipropanoic acid, 18-ethyl-3-ethylidene-1,2,3,19,22,24-hexahydro-2,7,13,17-tetramethyl-1,19-dioxo-, (2R,3E)- 3(E)-phycocyanobilin 3Z-phycocyanobilin biline-8,12-dipropionic acid, 18-ethyl-3-ethylidene-1,2,3,19,22,24-hexahydro-2,7,13,17-tetramethyl-1,19-dioxo- phycocyanobilin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



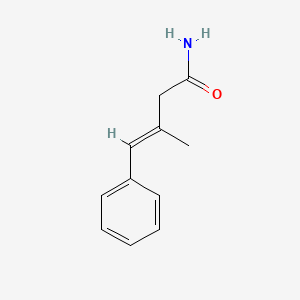
![(3E)-5-methyl-3-[(N-methylanilino)methylidene]thiophen-2-one](/img/structure/B1239293.png)
![(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1239295.png)

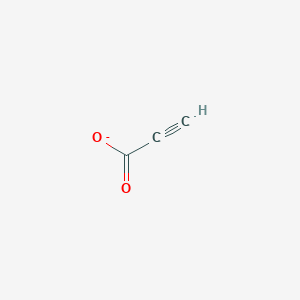
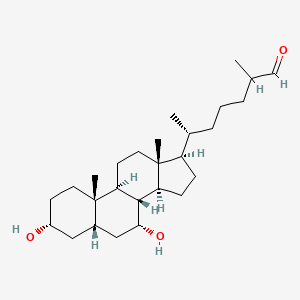
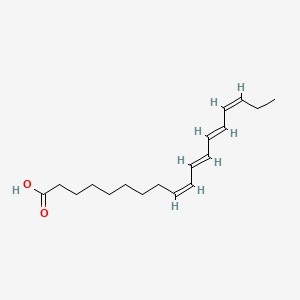
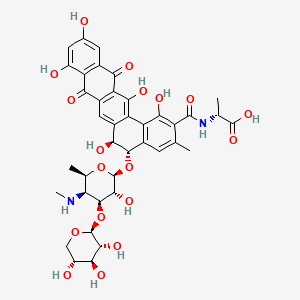

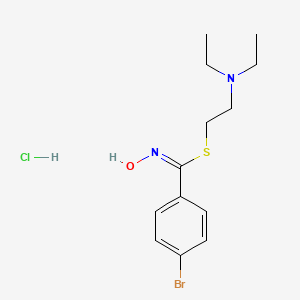


![(3Z)-3-[(2-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B1239314.png)
